2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

Description

Propriétés

IUPAC Name |

[2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-14-7-10(4-5-12(14)17)13(18)9-21-15(19)11-3-2-6-16-8-11/h2-8,17H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELGAPTYPKHPJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)COC(=O)C2=CN=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173458 |

Source

|

| Record name | Nicotinic acid, 2-ester with 2,4'-dihydroxy-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19767-91-0 |

Source

|

| Record name | 3-Pyridinecarboxylic acid, 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19767-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic acid, 2-ester with 2,4'-dihydroxy-3'-methoxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019767910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, 2-ester with 2,4'-dihydroxy-3'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the In Vitro Mechanism of Action of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Hybrid Molecule

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate is a fascinating hybrid molecule that marries two distinct pharmacophores: a nicotinic acid (niacin) moiety and a vanilloid-like 4-hydroxy-3-methoxyphenyl group. This unique structure suggests a potential for a multi-faceted mechanism of action. Nicotinic acid is well-documented for its anti-inflammatory and lipid-modifying properties, often mediated through the GPR109A receptor.[1] The vanilloid component is characteristic of compounds that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in sensory perception and inflammation.[2][3]

This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. We will explore two primary, putative pathways: the anti-inflammatory signaling cascade driven by the nicotinic acid moiety and the potential activation of the TRPV1 channel by the vanilloid-like structure. The following sections detail the experimental strategies and step-by-step protocols necessary to rigorously test these hypotheses.

Part 1: The Anti-Inflammatory Axis - Investigating the Nicotinic Acid Moiety

The presence of the nicotinate structure strongly suggests that the compound may exert anti-inflammatory effects. In vitro studies have consistently shown that nicotinic acid can suppress inflammatory responses in various cell types, including monocytes and endothelial cells.[1][4][5][6] The central hypothesis here is that 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate will inhibit key inflammatory pathways, such as NF-κB signaling, leading to a reduction in the production of pro-inflammatory mediators.

Core Experimental Workflow: Anti-Inflammatory Pathway

Caption: Workflow for investigating anti-inflammatory effects.

Experimental Protocol 1: Cytokine Secretion in Lipopolysaccharide (LPS)-Stimulated Monocytes

This protocol aims to determine if the compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from monocytes activated with a Toll-like receptor 4 (TLR4) agonist.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) from E. coli

-

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

-

ELISA kits for human TNF-α and IL-6

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours. Remove the PMA-containing medium and allow cells to rest for 24 hours.

-

Pre-treat the cells with varying concentrations of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

Experimental Protocol 2: Adhesion Molecule Expression in TNF-α-Stimulated Endothelial Cells

This assay assesses the compound's ability to inhibit the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, a critical step in the inflammatory recruitment of leukocytes.[4]

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Endothelial Growth Medium (EGM-2)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

-

Primary antibodies against VCAM-1 and ICAM-1

-

Secondary antibody conjugated to a fluorescent probe (for flow cytometry) or HRP (for Western blot)

-

Flow cytometer or Western blotting apparatus

Procedure:

-

Culture HAECs to confluence in 6-well plates.

-

Pre-treat the cells with the test compound at various concentrations for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

-

For Flow Cytometry:

-

Detach cells using a non-enzymatic cell dissociation solution.

-

Incubate with primary antibodies against VCAM-1 and ICAM-1.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Analyze the cell surface expression using a flow cytometer.

-

-

For Western Blot:

-

Lyse the cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against VCAM-1 and ICAM-1, followed by an HRP-conjugated secondary antibody.

-

Visualize bands using a chemiluminescent substrate.

-

Experimental Protocol 3: NF-κB Activation Assay

This protocol directly investigates the compound's effect on the NF-κB signaling pathway, a central regulator of inflammation.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct

-

DMEM supplemented with 10% FBS

-

LPS or TNF-α

-

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

-

Luciferase assay reagent

Procedure:

-

Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate with LPS or TNF-α for 6 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of NF-κB activation.

Expected Data Summary: Anti-inflammatory Activity

| Assay | Endpoint Measured | Expected Outcome with Active Compound |

| Monocyte Cytokine Secretion | TNF-α, IL-6 levels | Dose-dependent decrease in cytokine secretion |

| Endothelial Adhesion Molecules | VCAM-1, ICAM-1 protein levels | Dose-dependent decrease in expression |

| NF-κB Reporter Assay | Luciferase activity | Dose-dependent decrease in luminescence |

Part 2: The Sensory Neuron Axis - Probing the Vanilloid Moiety

The 4-hydroxy-3-methoxyphenyl group is a classic vanilloid structure, suggesting that the compound may activate TRPV1.[7] TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. Its activation leads to an influx of calcium, which can be measured to assess channel activity.[2][8]

Core Experimental Workflow: TRPV1 Activation

Caption: Workflow for investigating TRPV1 channel activation.

Experimental Protocol 4: Calcium Imaging in TRPV1-Expressing Cells

This is a primary screening assay to detect TRPV1 activation by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human TRPV1, or primary dorsal root ganglion (DRG) neurons

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Hanks' Balanced Salt Solution (HBSS)

-

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

-

Capsaicin (positive control)

-

Capsazepine or other TRPV1 antagonist (for validation)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

Procedure:

-

Plate the TRPV1-expressing cells on glass-bottom dishes.

-

Load the cells with Fura-2 AM (e.g., 5 µM) for 45-60 minutes at 37°C.

-

Wash the cells with HBSS and allow them to de-esterify the dye for 30 minutes.

-

Mount the dish on the microscope stage and perfuse with HBSS.

-

Establish a baseline fluorescence reading.

-

Apply the test compound at various concentrations and record the change in fluorescence intensity (or the 340/380 nm ratio for Fura-2).

-

Apply capsaicin as a positive control to confirm cell responsiveness.

-

To confirm the involvement of TRPV1, pre-incubate cells with a TRPV1 antagonist like capsazepine before applying the test compound.

Experimental Protocol 5: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion currents flowing through the TRPV1 channel upon activation.

Materials:

-

TRPV1-expressing cells

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

Procedure:

-

Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply voltage ramps or steps to measure baseline currents.

-

Perfuse the cell with the test compound and record the elicited inward current.

-

Characterize the current-voltage (I-V) relationship to confirm the non-selective cation conductance typical of TRPV1.

-

Perform dose-response experiments to determine the EC50 of the compound.

Expected Data Summary: TRPV1 Activation

| Assay | Endpoint Measured | Expected Outcome with Active Compound |

| Calcium Imaging | Intracellular Ca2+ concentration | Dose-dependent increase in fluorescence, blocked by a TRPV1 antagonist |

| Patch-Clamp Electrophysiology | Inward membrane current | Elicitation of a characteristic non-selective cation current |

Conclusion: Synthesizing a Mechanistic Narrative

By systematically executing these in vitro protocols, researchers can build a comprehensive understanding of the mechanism of action of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. The data will reveal whether the compound acts primarily as an anti-inflammatory agent through its nicotinic acid moiety, as a TRPV1 agonist via its vanilloid structure, or potentially as a dual-action molecule. This structured, hypothesis-driven approach ensures scientific rigor and provides the foundational data necessary for further drug development efforts.

References

-

Wu, B. J., & Ballantyne, C. M. (2010). Evidence That Niacin Inhibits Acute Vascular Inflammation and Improves Endothelial Dysfunction Independent of Changes in Plasma Lipids. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(5), 986–993. [Link]

-

Knowles, H. J., et al. (2011). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(3), 621–627. [Link]

-

Tavakoli, T., et al. (2011). Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities. Journal of Clinical Lipidology, 5(3), 203-210. [Link]

-

Godin, A. M., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology Biochemistry and Behavior, 101(4), 566-574. [Link]

-

Yao, J., et al. (2006). Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation. Biochemistry, 45(17), 5497-5505. [Link]

-

Godin, A. M., et al. (2012). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 101(4), 566-574. [Link]

-

Leffler, A., et al. (2011). The vanilloid receptor TRPV1 is activated and sensitized by local anesthetics in rodent sensory neurons. The Journal of Clinical Investigation, 121(6), 2521-2531. [Link]

-

Ma, L., et al. (2015). Nicotinic Acid is a Common Regulator of Heat-Sensing TRPV1-4 Ion Channels. Scientific Reports, 5, 8906. [Link]

-

Ma, L., et al. (2014). Nicotinic Acid Activates the Capsaicin Receptor TRPV1 – A Potential Mechanism for Cutaneous Flushing. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(6), 1272–1280. [Link]

-

Ma, L., et al. (2014). Nicotinic acid activates the capsaicin receptor TRPV1: Potential mechanism for cutaneous flushing. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(6), 1272-80. [Link]

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 277-83. [Link]

-

Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. [Link]

-

Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. [Link]

-

Genie Ingredient Database. (n.d.). 2-(4-HYDROXY-3-METHOXYPHENYL)-2-OXOETHYL NICOTINATE. UL Prospector. [Link]

-

Ullmann, E., Thoma, K., & Lippold, B. C. (1972). [Binding of mechanism of nicotinic acid esters to homologous polyethylene glycol fat alcohol ethers. 21. Effects of adjuvants in the preparation of drugs]. Archiv der Pharmazie, 305(11), 797-802. [Link]

-

Wikipedia. (n.d.). Nicotinic acid. [Link]

-

Ferger, B., et al. (1998). Effects of nicotine on hydroxyl free radical formation in vitro and on MPTP-induced neurotoxicity in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 358(4), 351-359. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nicotinyl Alcohol?. [Link]

-

Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]

-

Isidori, M., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807. [Link]

- Google Patents. (n.d.).

-

SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. [Link]

-

MDPI. (2025, September 13). Integrated Phytochemical Profiling, GC-MS Characterization, and In Silico, In Vitro Evaluation of Synergistic Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Morus alba Bark and Pinus densiflora Extracts with Methyl Gallate. [Link]

-

Brizzi, A., et al. (2021). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation. Molecules, 26(15), 4453. [Link]

Sources

- 1. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vanilloid receptor TRPV1 is activated and sensitized by local anesthetics in rodent sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinic Acid Activates the Capsaicin Receptor TRPV1 – A Potential Mechanism for Cutaneous Flushing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacokinetics and metabolism of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate (CAS No. 19767-91-0). In the absence of direct experimental data for this specific molecule, this document establishes a robust theoretical framework grounded in the known metabolic fates of its constituent moieties: nicotinic acid and a vanilloid-like acetophenone derivative. We will explore the anticipated pathways of biotransformation, from initial ester hydrolysis to subsequent phase I and phase II reactions. Furthermore, this guide details validated experimental protocols for the in vitro and in vivo characterization of its pharmacokinetic profile, alongside state-of-the-art analytical methodologies for the quantification of the parent compound and its predicted metabolites in biological matrices. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and scientifically rigorous investigation of this compound's disposition in biological systems.

Introduction: Unveiling a Hybrid Molecule

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate is a fascinating hybrid molecule that chemically unites two pharmacologically significant entities: a nicotinic acid (niacin) moiety and a vanilloid-like structure, 2,4'-dihydroxy-3'-methoxyacetophenone. Nicotinic acid is a well-established therapeutic agent with vasodilatory and lipid-modifying properties[1]. The vanilloid component, structurally similar to compounds like apocynin, suggests potential antioxidant and anti-inflammatory activities[2][3][4][5]. The ester linkage between these two components suggests a prodrug strategy, potentially modulating the pharmacokinetic and pharmacodynamic properties of the parent molecules.

This guide provides a predictive analysis of the absorption, distribution, metabolism, and excretion (ADME) of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. By dissecting the known metabolic pathways of its precursors, we can construct a highly probable metabolic map for the intact molecule. This predictive approach is coupled with a detailed exposition of the experimental methodologies required to validate these hypotheses, offering a clear roadmap for future research.

Predicted Metabolic Pathways: A Tale of Two Moieties

The metabolic journey of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate is anticipated to commence with the cleavage of its ester bond, a common metabolic fate for ester-containing xenobiotics[6][7]. This initial hydrolysis will unmask the two primary components, each of which will then enter its respective metabolic cascade.

Primary Metabolism: The Gateway of Ester Hydrolysis

The ester linkage in the parent molecule is a prime target for ubiquitous esterases present in plasma, the liver, and other tissues[6]. This enzymatic hydrolysis is predicted to be the principal first step in the metabolism of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate, yielding nicotinic acid and 2,4'-dihydroxy-3'-methoxyacetophenone. The rate and extent of this hydrolysis will be a critical determinant of the overall pharmacokinetic profile of the parent compound and the subsequent exposure to its metabolites.

Caption: Predicted initial ester hydrolysis of the parent compound.

Secondary Metabolism of the Nicotinic Acid Moiety

Upon its release, nicotinic acid is expected to follow its well-documented and complex metabolic pathways[1][8][9]. These can be broadly categorized as follows:

-

Conversion to Nicotinamide Adenine Dinucleotide (NAD): A significant portion of nicotinic acid is salvaged and converted into the essential coenzyme NAD.

-

Conjugation: A major metabolic route for nicotinic acid is conjugation with glycine to form nicotinuric acid[9].

-

Amidation and Subsequent Metabolism: Nicotinic acid can be amidated to nicotinamide, which is then methylated to N1-methylnicotinamide (NMN). NMN can be further oxidized to N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY)[8]. The predominant pathway is influenced by the rate of nicotinic acid absorption[9].

Caption: Predicted metabolic pathways of the vanilloid moiety.

Predicted Pharmacokinetic Profile: An ADME Overview

The following is a predictive summary of the key pharmacokinetic phases for 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate.

| Pharmacokinetic Parameter | Prediction | Rationale |

| Absorption | Likely to be well-absorbed after oral administration. | The ester structure increases lipophilicity compared to nicotinic acid, which may facilitate passive diffusion across the gastrointestinal membrane. |

| Distribution | Moderate to wide distribution. | The molecular size is relatively small, and it is expected to have some degree of plasma protein binding. |

| Metabolism | Extensive first-pass and systemic metabolism. | The ester bond is expected to be rapidly hydrolyzed in the liver and blood. The resulting metabolites will undergo further extensive biotransformation. |

| Excretion | Primarily renal excretion of metabolites. | The metabolites of both nicotinic acid and the vanilloid moiety are more polar than the parent compound and are likely to be eliminated in the urine as conjugates. |

Experimental Methodologies for Pharmacokinetic and Metabolic Profiling

To empirically determine the pharmacokinetic and metabolic profile of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate, a multi-tiered experimental approach is recommended.

In Vitro Metabolic Stability and Metabolite Identification

-

Objective: To assess the metabolic stability of the parent compound and identify its primary metabolites.

-

Methodology:

-

Incubation: Incubate the test compound with liver microsomes (human and animal species of interest), S9 fraction, or primary hepatocytes in the presence of necessary cofactors (e.g., NADPH, UDPGA, PAPS).

-

Time-course Analysis: Collect samples at various time points and quench the reaction.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to determine the rate of disappearance of the parent compound and to identify the appearance of metabolites. High-resolution mass spectrometry can be employed for structural elucidation of unknown metabolites.

-

Plasma Stability: Incubate the compound in plasma from relevant species to assess the contribution of plasma esterases to its hydrolysis.

-

Caption: Workflow for in vitro metabolic profiling.

In Vivo Pharmacokinetic Studies

-

Objective: To determine the key pharmacokinetic parameters of the parent compound and its major metabolites in a living system.

-

Methodology:

-

Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

-

Dosing: Administer the compound via intravenous (IV) and oral (PO) routes in separate groups of animals. The IV dose allows for the determination of absolute bioavailability.

-

Sample Collection: Collect serial blood samples at predetermined time points. Collect urine and feces over a defined period.

-

Sample Processing: Process blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentrations of the parent compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability.

-

Analytical Method Validation

A robust and validated analytical method is paramount for generating reliable pharmacokinetic data. The validation should adhere to regulatory guidelines and assess the following parameters:[10]

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

-

Linearity: The relationship between the instrument response and the known concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Recommended Analytical Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[11][12][13][14]

Conclusion and Future Directions

This technical guide has presented a comprehensive predictive framework for the pharmacokinetics and metabolism of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. The primary metabolic event is anticipated to be ester hydrolysis, liberating nicotinic acid and 2,4'-dihydroxy-3'-methoxyacetophenone, which will then undergo their respective, well-characterized metabolic transformations.

The experimental methodologies detailed herein provide a clear and robust pathway for the empirical validation of these predictions. Future research should focus on conducting the proposed in vitro and in vivo studies to generate definitive data on the ADME properties of this compound. Such data will be crucial for understanding its potential therapeutic efficacy and safety profile, and for guiding its further development as a potential therapeutic agent.

References

-

2-(4-HYDROXY-3-METHOXYPHENYL)-2-OXOETHYL NICOTINATE. (n.d.). In Genie Ingredient Database. Retrieved from [Link]

-

Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273–282. [Link]

-

Forbes, R. A., & Wertz, P. W. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of pharmaceutical sciences, 92(6), 1251–1261. [Link]

-

(Z)-ethyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxobut-2-enoate. (n.d.). In LookChem. Retrieved from [Link]

-

Liu, Z., et al. (2020). In vivo and in silico characterization of apocynin in reducing organ oxidative stress: A pharmacokinetic and pharmacodynamic study. Pharmacology research & perspectives, 8(5), e00653. [Link]

-

2-(4-HYDROXY-3-METHOXYPHENYL)-2-OXOETHYL NICOTINATE. (n.d.). In FDA UNII Search. Retrieved from [Link]

-

Nicotinic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Singh, S., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 37-44. [Link]

-

Wang, K., et al. (2013). Improvement of pharmacokinetics behavior of apocynin by nitrone derivatization: comparative pharmacokinetics of nitrone-apocynin and its parent apocynin in rats. PloS one, 8(7), e69979. [Link]

-

Al-Khrasani, M., et al. (2023). Effects of Apocynin, a NADPH Oxidase Inhibitor, in the Protection of the Heart from Ischemia/Reperfusion Injury. Pharmaceuticals, 16(4), 492. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 154(3), 545–553. [Link]

-

Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). Retrieved from [Link]

-

Heumüller, S., et al. (2008). Apocynin: Molecular Aptitudes. Antioxidants & redox signaling, 10(3), 507–517. [Link]

-

D'Atri, V., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Antibodies, 9(4), 66. [Link]

-

Paśko, P., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 103. [Link]

-

Park, Y., et al. (2024). Rate of hydrolysis of the phosphate esters of B vitamins is reduced by zinc deficiency: In vitro and in vivo. The FASEB Journal, 38(8), e23891. [Link]

-

Castaneto, M. S., et al. (2015). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Drug metabolism reviews, 47(2), 124–175. [Link]

-

Zhang, Y., et al. (2025). Effects of flavor ingredient ethyl vanillin on nicotine pharmacokinetics and neurotransmitters release. Food and Chemical Toxicology, 191, 114925. [Link]

-

Kostić, N., & Dŏbrić, S. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

-

NICOTINYL ALCOHOL. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug metabolism reviews, 9(1), 99–106. [Link]

-

Figge, J., et al. (1986). The bioavailability of sustained release nicotinic acid formulations. British journal of clinical pharmacology, 22(4), 473–476. [Link]

Sources

- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 9. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rr-americas.woah.org [rr-americas.woah.org]

- 11. japsonline.com [japsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

A Comprehensive Technical Guide to the Aqueous Solubility and Bioavailability of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

Disclaimer: This document provides a prospective and in-depth technical framework for the investigation of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. As of the date of publication, there is a notable absence of publicly available experimental data regarding the aqueous solubility and bioavailability of this specific molecule. Therefore, this guide is structured as a comprehensive research roadmap, synthesizing established scientific principles and methodologies to direct future characterization efforts. The insights and protocols herein are grounded in the analysis of the compound's structural motifs and data from analogous compounds.

Executive Summary

The development of any new chemical entity into a viable therapeutic agent hinges on a thorough understanding of its biopharmaceutical properties. Among the most critical of these are aqueous solubility and oral bioavailability, which dictate the extent and rate at which the active substance reaches systemic circulation to exert its pharmacological effect. This guide focuses on 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate, a molecule integrating the structural features of apocynin and a nicotinate ester. We present a systematic approach to fully characterize its solubility and bioavailability, from initial in silico predictions to definitive in vivo pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical causality behind experimental choices and detailed, field-proven protocols.

Introduction and Molecular Profile

2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate is an ester conjugate of nicotinic acid (a form of Vitamin B3) and a 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one moiety, which is structurally related to apocynin. Apocynin itself is a known inhibitor of NADPH oxidase (NOX) and has been investigated for a variety of pharmacological effects, including anti-inflammatory actions.[1][2][3][4] Nicotinate esters are often employed as topical vasodilators.[5] The combination of these two moieties in a single molecule suggests a potential dual-action therapeutic or, more likely, a prodrug strategy.

A critical consideration is that the ester linkage may be susceptible to hydrolysis by esterase enzymes present in the gastrointestinal tract, liver, and blood.[6][7] This could release apocynin and nicotinic acid, making 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate a prodrug designed to enhance the delivery or modify the release profile of its constituent parts.[8][9] Understanding whether the intact ester or its hydrolysis products are responsible for the intended pharmacological effect is paramount and directly influences the bioanalytical strategy.

In Silico Physicochemical Profiling and "Drug-Likeness" Assessment

Prior to any laboratory investigation, in silico tools provide a valuable, resource-efficient first look at a molecule's potential biopharmaceutical properties. By analyzing the structure of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate, we can predict key descriptors and assess its compliance with established guidelines for oral drug candidates, such as Lipinski's Rule of Five.[10][11][12][13]

-

Molecular Formula: C₁₅H₁₃NO₅

-

Molecular Weight: 287.27 g/mol

-

Hydrogen Bond Donors: 1 (phenolic -OH)

-

Hydrogen Bond Acceptors: 5 (2x carbonyl O, 1x ether O, 1x ester O, 1x pyridine N)

-

Predicted LogP (cLogP): ~1.5 - 2.5 (estimated)

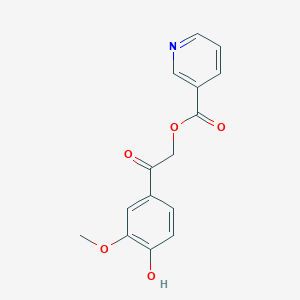

Diagram 1: Chemical Structure of the Target Compound

Caption: Structure of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate.

Table 1: Predicted Physicochemical Properties and Rule of Five Compliance

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight (MW) | 287.27 Da | ≤ 500 Da | Yes |

| cLogP | ~1.5 - 2.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |

| Overall Compliance | 0 Violations | ≤ 1 Violation | High |

The in silico analysis predicts that 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate has excellent "drug-like" properties and is a strong candidate for good oral bioavailability.[14] Its moderate lipophilicity and low molecular weight suggest that it should have a reasonable balance between aqueous solubility and membrane permeability.

Based on these predictions, we can form an initial hypothesis for the compound's Biopharmaceutics Classification System (BCS) class.[15][16][17][18][19] Given the favorable predictions, it could potentially be a BCS Class I (High Solubility, High Permeability) or BCS Class II (Low Solubility, High Permeability) compound. The phenolic hydroxyl group of the apocynin-like moiety may limit its aqueous solubility, making Class II a strong possibility. Experimental verification is essential to confirm this classification.

Part I: A Framework for Aqueous Solubility Determination

Aqueous solubility is a fundamental property that dictates the dissolution rate of a drug in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[20] A comprehensive understanding of both thermodynamic and pH-dependent solubility is required.

Causality Behind Experimental Choices

-

Thermodynamic Solubility: This represents the true equilibrium solubility and is considered the 'gold standard'.[3] The shake-flask method is the most reliable technique for this determination as it allows sufficient time for the solid and liquid phases to reach equilibrium.

-

pH-Dependent Solubility: The molecule possesses a weakly acidic phenolic hydroxyl group (from the apocynin moiety) and a weakly basic pyridine nitrogen (from the nicotinate moiety). Therefore, its ionization state, and consequently its solubility, will be highly dependent on the pH of the surrounding medium. Determining the solubility across the physiological pH range (1.2 to 6.8) is critical for predicting its dissolution behavior in different segments of the GI tract. Potentiometric titration is an efficient method for generating a full solubility-pH profile and determining pKa values.[21][22][23]

Diagram 2: Workflow for Solubility Determination

Caption: Experimental workflow for aqueous solubility characterization.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

-

Preparation: Add an excess amount of the solid compound to a series of glass vials containing buffers of different physiological pH values (e.g., pH 1.2, 4.5, and 6.8). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. To validate that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h and 48h); the concentration should be consistent between these points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, withdraw an aliquot from the supernatant and filter it through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved microparticles.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

-

Data Reporting: Express the solubility in mg/mL and µM.

Table 2: Template for Reporting Solubility Data

| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 1.2 | 37 | ||

| 4.5 | 37 | ||

| 6.8 | 37 | ||

| 7.4 | 37 |

Part II: A Roadmap for Bioavailability Assessment

Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.[24] For oral drugs, it is a product of dissolution, absorption across the gut wall, and survival from first-pass metabolism in the gut wall and liver. Our assessment strategy follows a tiered approach, moving from high-throughput in vitro models to a definitive in vivo study.

In Vitro Permeability Assessment

Permeability across the intestinal epithelium is a key determinant of oral absorption. We will employ two complementary assays to model this process.

Diagram 3: In Vitro and In Vivo Bioavailability Workflow

Caption: Tiered approach for comprehensive bioavailability assessment.

3.1.1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Causality: The PAMPA assay provides a rapid, high-throughput assessment of a compound's passive transcellular permeability. It is a cell-free model, making it cost-effective for early-stage screening.

-

Methodology:

-

A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

-

This filter plate is placed on top of a 96-well acceptor plate containing buffer.

-

The test compound is added to the wells of the filter (donor) plate.

-

The "sandwich" is incubated for a set period (e.g., 4-16 hours).

-

The concentrations of the compound in the donor and acceptor wells are determined by HPLC-UV or LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated.

-

3.1.2 Protocol: Caco-2 Cell Monolayer Permeability Assay

-

Causality: The Caco-2 assay is the industry standard for predicting human intestinal absorption.[25][26][27][28][29] These human colon adenocarcinoma cells, when cultured on a semi-permeable membrane, differentiate to form a monolayer with tight junctions and express key transporter proteins (like P-gp), thus modeling both passive and active transport mechanisms, including efflux.

-

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a multi-well plate and cultured for ~21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

-

Permeability Measurement (Bidirectional):

-

Apical to Basolateral (A-to-B): The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber. This models absorption into the bloodstream.

-

Basolateral to Apical (B-to-A): The compound is added to the basolateral chamber, and samples are taken from the apical chamber. This models efflux back into the intestinal lumen.

-

-

Quantification: Compound concentrations are measured by LC-MS/MS.

-

Data Analysis: Papp values are calculated for both directions. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter.

-

Metabolic Stability Assessment

-

Causality: As a nicotinate ester, the compound is a prime candidate for hydrolysis by esterase enzymes. Assessing its stability in liver microsomes (rich in metabolic enzymes) and plasma is crucial to understand if it will reach systemic circulation intact or act as a prodrug.

-

Methodology:

-

Incubate the test compound at a known concentration with either rat liver microsomes (supplemented with NADPH for Phase I metabolism) or rat plasma.

-

Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction (e.g., with cold acetonitrile).

-

Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound and the appearance of potential metabolites (apocynin, nicotinic acid).

-

Calculate the in vitro half-life (t½) and intrinsic clearance.

-

In Vivo Pharmacokinetic (PK) Study

-

Causality: The in vivo animal study is the definitive experiment to determine absolute oral bioavailability and other key pharmacokinetic parameters.[30][31][32] Using both intravenous (IV) and oral (PO) administration allows for a direct comparison of systemic exposure, with the IV dose representing 100% bioavailability.

-

Protocol Outline:

-

Animal Model: Use adult male Sprague-Dawley rats, cannulated for serial blood sampling.

-

Dosing Groups:

-

Group 1 (IV): Administer the compound dissolved in a suitable vehicle (e.g., saline/PEG400) as a single bolus dose via the tail vein (e.g., 1-2 mg/kg).

-

Group 2 (PO): Administer the compound suspended or dissolved in a vehicle via oral gavage (e.g., 5-10 mg/kg).

-

-

Blood Sampling: Collect blood samples (e.g., via a jugular vein cannula) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation.

-

Plasma Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method to quantify the parent compound and its primary metabolites (apocynin, nicotinic acid) in the plasma samples.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters.

-

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates rate of absorption |

| Tmax | Time to reach Cmax | Indicates rate of absorption |

| AUC (Area Under the Curve) | Total drug exposure over time | Indicates extent of absorption |

| t½ (Half-life) | Time for plasma concentration to decrease by half | Indicates rate of elimination |

| F% (Absolute Bioavailability) | (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100 | The definitive measure of oral bioavailability |

Potential Formulation Strategies

Should the experimental data reveal challenges, such as low solubility (BCS Class II or IV) or low permeability (BCS Class III or IV), various formulation strategies can be employed to improve bioavailability.[5][33][34][35][36]

-

For Low Solubility (BCS II/IV):

-

Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[35]

-

Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve solubility and dissolution.[34]

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized state in the GI tract.[5]

-

-

For Low Permeability (BCS III/IV):

-

Permeation Enhancers: Use of excipients that can transiently open tight junctions or interact with the cell membrane to facilitate drug transport.

-

Prodrug Modification: While the current molecule is an ester, further chemical modification could be explored to target specific uptake transporters.[9]

-

Conclusion

This technical guide outlines a rigorous, multi-faceted approach to characterize the aqueous solubility and bioavailability of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. The proposed workflow, beginning with in silico analysis and progressing through a tiered system of in vitro and in vivo experiments, provides a robust framework for generating the critical data needed for drug development. The initial predictions are favorable, suggesting the compound is a promising candidate for oral delivery. However, only the systematic experimental investigation detailed herein will definitively elucidate its biopharmaceutical properties, confirm its potential BCS classification, and guide any necessary formulation development to optimize its therapeutic potential.

References

A consolidated list of all sources cited within this technical guide is provided below for verification and further reading.

-

Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Pharmatutor. [Link]

-

Savla, S. R., Laddha, A. P., & Kulkarni, Y. A. (2021). Pharmacology of apocynin: a natural acetophenone. Drug Metabolism Reviews, 53(2), 326–342. [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Improving on in-silico prediction of oral drug bioavailability. Expert Opinion on Drug Discovery, 18(10), 1127–1135. [Link]

-

Wang, L., Sun, R., Wang, Y., Li, Y., & Li, D. (2008). Bioavailability of apocynin through its conversion to glycoconjugate but not to diapocynin. Journal of Veterinary Pharmacology and Therapeutics, 31(3), 273–277. [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

-

Savla, S. R., Laddha, A. P., & Kulkarni, Y. A. (2021). Pharmacology of apocynin: a natural acetophenone. PubMed, 53(2), 326-342. [Link]

-

Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

-

Shafiq, S., Faiyaz, S., Sushma, T., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

-

Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. (2024). SCIRP. [Link]

-

de Souza, J., & de Almeida, L. A. (2014). Biopharmaceutics classification system: importance and inclusion in biowaiver guidance. Brazilian Journal of Pharmaceutical Sciences, 50(1), 1-12. [Link]

-

Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Sicho, M., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. [Link]

-

Permeability Assay on Caco-2 Cells. (n.d.). Bienta.net. [Link]

-

Prodrug Design: Enhancing Drug Bioavailability and Efficacy. (2024). Hilaris. [Link]

-

Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. [Link]

-

The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (2024). Hilaris. [Link]

-

Biopharmaceutics Classification System (BCS) -An Overview. (2025). ResearchGate. [Link]

-

Physicochemical Characterization. (n.d.). Pion, Inc. [Link]

-

Turner, J. V., & Agatonovic-Kustrin, S. (2007). In silico prediction of oral bioavailability. Comprehensive Medicinal Chemistry II, 699–724. [Link]

-

Apocynin – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Ismail, H., Scaife, C., & Gannabathula, S. (2021). Anti-inflammatory effects of apocynin: a narrative review of the evidence. Inflammopharmacology, 30(1), 19–31. [Link]

-

Klüfers, P., Modl, B., & Pilz, M. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9697–9704. [Link]

-

Ewart, L., Dehne, T., & Fabre, K. (2020). Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. [Link]

-

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175–185. [Link]

-

Wójtowicz-Krawiec, A., & Wujec, M. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e984. [Link]

-

Lazzara, G., & Di Bella, M. C. (2021). In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach. Computers in Biology and Medicine, 140, 105072. [Link]

-

Singh, S. K., et al. (2015). Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 107, 241-248. [Link]

-

Pharmacology of apocynin: a natural acetophenone. (2021). ResearchGate. [Link]

-

Caco-2 Permeability. (n.d.). Concept Life Sciences. [Link]

-

Shah, P., Jogani, V., & Mishra, P. (2012). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Methods in Molecular Biology, 929, 31-41. [Link]

-

Di, L., & Kerns, E. H. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 13(3), 299-307. [Link]

-

Caco-2 Permeability Assay. (n.d.). Creative Bioarray. [Link]

-

The BCS (Biopharmaceutical Classification System). (n.d.). Biorelevant.com. [Link]

-

Kumar, V., et al. (2023). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. Journal of Applied Pharmaceutical Science, 13(5), 1-13. [Link]

-

Physicochemical profiling of drug candidates using Capillary-based techniques. (2025). ResearchGate. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). NuMega Resonance. [Link]

-

Characterization of Physicochemical Properties. (n.d.). Pace Analytical. [Link]

-

Prodrug Design and Development for Improved Bioavailability across Biological Barriers. (2016). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Zhang, Y., et al. (2013). Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats. PLoS ONE, 8(7), e70189. [Link]

-

Di, L. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

-

A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (2020). ResearchGate. [Link]

-

Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Advanced Drug Delivery Reviews, 63(11), 867–875. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020). Figshare. [Link]

-

Twenty years of the Rule of Five. (2019). GalChimia. [Link]

-

Lipinski's rule of five. (n.d.). Wikipedia. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

Pharmacokinetic, Bioavailability, Metabolism and Plasma Protein Binding Evaluation of NADPH-Oxidase Inhibitor Apocynin using LC-MS/MS. (2025). ResearchGate. [Link]

-

Zhang, Y., et al. (2013). Improvement of pharmacokinetics behavior of apocynin by nitrone derivatization: comparative pharmacokinetics of nitrone-apocynin and its parent apocynin in rats. PubMed, 8(7), e70189. [Link]

-

De Smet, J., et al. (2009). Development of Methods for the Determination of pKa Values. Journal of Chromatography A, 1216(10), 1867-1875. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 12. Twenty years of the Rule of Five - GalChimia [galchimia.com]

- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 14. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. researchgate.net [researchgate.net]

- 18. biorelevant.com [biorelevant.com]

- 19. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]

- 26. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 28. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]

- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 30. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Improvement of pharmacokinetics behavior of apocynin by nitrone derivatization: comparative pharmacokinetics of nitrone-apocynin and its parent apocynin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. sphinxsai.com [sphinxsai.com]

- 34. hilarispublisher.com [hilarispublisher.com]

- 35. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 36. researchgate.net [researchgate.net]

De Novo Synthesis and Pharmacological Rationale of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl Nicotinate: A Dual-Action Chimera

Executive Summary

The development of bifunctional pharmacological agents—chimeras that simultaneously modulate distinct but synergistically linked biochemical pathways—represents a sophisticated frontier in drug design. The target molecule, 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate (CAS 19767-91-0)[1], is a rationally designed hybrid ester. It covalently links the antioxidant pharmacophore of apocynin (acetovanillone) with the lipid-regulating and anti-inflammatory properties of nicotinic acid (niacin)[2]. This whitepaper outlines the biological rationale for this chimera and provides a self-validating, de novo synthetic protocol engineered for high chemoselectivity and yield.

Pharmacological Rationale (The "Why")

Vascular inflammation and atherosclerosis are driven by a dual pathology: oxidative stress and dyslipidemia. This chimera addresses both through a hydrolyzable ester linkage that ensures targeted co-delivery of two active moieties:

-

The Apocynin Moiety (Redox Homeostasis): Apocynin acts as a potent inhibitor of the NADPH oxidase (NOX) complex. Mechanistically, it impedes the translocation of the cytosolic p47phox subunit to the membrane, thereby preventing NOX assembly and halting the production of pathological reactive oxygen species (ROS)[3].

-

The Nicotinate Moiety (Lipid & Inflammation Regulation): Nicotinic acid is a high-affinity agonist for the GPR109A (HCA2) receptor, a Gi -protein coupled receptor[4]. Activation of GPR109A lowers intracellular cAMP levels, which subsequently inhibits hormone-sensitive lipase (HSL), suppressing lipolysis and reducing circulating free fatty acids. Furthermore, GPR109A activation recruits β -arrestin, triggering potent anti-inflammatory signaling cascades[4].

Diagram 1: Dual pharmacological mechanism targeting NOX inhibition and GPR109A activation.

Retrosynthetic Strategy & Chemical Logic

A naive approach to synthesizing this molecule might involve the direct esterification of 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethanone with nicotinoyl chloride. However, as an application scientist, I must emphasize that the phenolic hydroxyl group ( pKa≈9 ) is a competing nucleophile that will inevitably lead to a complex mixture of mono- and di-esters.

To guarantee a self-validating and robust system, we employ an orthogonal protection strategy .

-

Protection: The phenolic OH of apocynin is masked using a tert-butyldimethylsilyl (TBS) group.

-

Activation: The alpha-carbon is selectively brominated.

-

Coupling: The ester bond is formed via an SN2 displacement using the nicotinate anion.

-

Deprotection: The TBS group is cleaved under mild fluoride conditions, preserving the newly formed ester.

Diagram 2: Four-step de novo synthesis pathway utilizing a self-validating TBS protection strategy.

Step-by-Step Experimental Protocols

Step 1: Phenolic Protection (TBS Ether Formation)

Objective: Mask the nucleophilic phenol to prevent side reactions in subsequent steps.

-

Protocol: Dissolve apocynin (10.0 g, 60.2 mmol) and imidazole (8.2 g, 120.4 mmol) in anhydrous DMF (50 mL) under an inert argon atmosphere. Cool the solution to 0°C. Slowly add tert-butyldimethylsilyl chloride (TBSCl) (10.9 g, 72.2 mmol) in portions. Stir at room temperature for 2 hours. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo.

-

Causality: Imidazole acts dually as a base to deprotonate the phenol and as a nucleophilic catalyst to activate TBSCl. The bulky TBS group provides excellent steric shielding.

Step 2: Chemoselective Alpha-Bromination

Objective: Install a leaving group at the alpha-position of the ketone.

-

Protocol: Dissolve the TBS-protected apocynin (15.0 g, 53.5 mmol) in anhydrous THF (100 mL). Add phenyltrimethylammonium tribromide (PTAB) (21.1 g, 56.1 mmol) portion-wise at room temperature. Stir for 4 hours. Filter the resulting white precipitate (phenyltrimethylammonium bromide) and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

-

Causality: PTAB is utilized instead of Br2 /AcOH because acidic conditions would prematurely cleave the TBS ether. PTAB provides a controlled, electrophilic bromine source that is highly selective for the enolizable alpha-carbon, avoiding unwanted electrophilic aromatic substitution.

Step 3: SN2 Esterification

Objective: Couple the nicotinic acid moiety to the activated ketone.

-

Protocol: In a flame-dried flask, suspend nicotinic acid (5.8 g, 47.1 mmol)[2] and anhydrous K2CO3 (8.1 g, 58.8 mmol) in DMF (60 mL). Stir for 30 minutes to form the potassium nicotinate salt. Add the alpha-bromo ketone from Step 2 (14.1 g, 39.2 mmol) dropwise as a solution in DMF (20 mL). Heat the reaction to 50°C and stir for 6 hours. Cool, dilute with water, and extract with dichloromethane. Wash thoroughly with water to remove DMF, dry, and concentrate.

-

Causality: The alpha-bromo ketone is an exceptional electrophile because the adjacent carbonyl group lowers the energy of the σ∗ orbital (LUMO lowering). K2CO3 ensures the nicotinic acid remains in its highly nucleophilic carboxylate state.

Step 4: Mild Fluoride Deprotection

Objective: Remove the TBS group to reveal the final chimera without hydrolyzing the ester.

-

Protocol: Dissolve the TBS-protected chimera (12.0 g, 29.9 mmol) in anhydrous THF (80 mL) and cool to 0°C. Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (32.9 mL, 32.9 mmol) dropwise. Stir at 0°C for 1 hour. Quench with saturated aqueous NH4Cl , extract with EtOAc, dry, and concentrate. Purify by recrystallization from ethanol/water to yield the pure target molecule.

-

Causality: The fluoride anion has an exceptionally high thermodynamic affinity for silicon, forming a strong Si-F bond. Performing this at 0°C ensures rapid, selective cleavage of the silyl ether while completely preserving the base-sensitive nicotinate ester.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction times, and critical 1H NMR markers ( CDCl3 , 400 MHz) used to validate the success of each step.

| Step | Product | Yield (%) | Time (h) | Key 1H NMR Diagnostic Marker (ppm) |

| 1 | 4-OTBS-3-methoxyacetophenone | 95% | 2.0 | δ 0.15 (s, 6H, Si- CH3 ), 0.98 (s, 9H, t-Bu) |

| 2 | 2-Bromo-1-(4-OTBS-3-methoxyphenyl)ethanone | 88% | 4.0 | δ 4.40 (s, 2H, CH2 -Br) |

| 3 | TBS-Protected Target | 82% | 6.0 | δ 5.55 (s, 2H, CH2 -O), 9.25 (d, 1H, Py- H2 ) |

| 4 | 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate | 90% | 1.0 | δ 5.85 (br s, 1H, Phenol-OH), 5.58 (s, 2H, CH2 -O) |

Conclusion

The de novo synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate requires a rigorous, chemically logical approach to avoid cross-reactivity. By utilizing an orthogonal TBS-protection strategy, researchers can achieve high yields and exceptional purity. This chimera stands as a highly promising candidate for advanced preclinical studies targeting the intersection of oxidative stress and dyslipidemia.

References

- 19767-91-0(2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate)

- 4'-Hydroxy-3'-methoxyacetophenone | 498-02-2 | Tokyo Chemical Industry Source: TCI Chemicals URL

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

Sources

- 1. 19767-91-0 CAS MSDS (2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity of the novel compound, 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate. The unique structural composition of this molecule, featuring a vanillyl moiety and a nicotinic acid ester, suggests potential interactions with multiple receptor families, necessitating a multi-faceted investigative approach. This document outlines the theoretical underpinnings, detailed experimental protocols, and computational methodologies required for a thorough assessment of its binding profile.

Structural Rationale and Potential Receptor Targets

The chemical structure of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate provides critical clues to its potential biological targets. The molecule can be deconstructed into two key pharmacophores:

-

The Vanillyl Moiety (2-hydroxy-3-methoxyphenyl): This functional group is the cornerstone of capsaicin and other vanilloids, which are well-established agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel primarily involved in pain and temperature sensation, making it a significant target for analgesic drug development.[1][2][3][4] The presence of this moiety in the topic compound strongly suggests that TRPV1 is a primary candidate for binding interactions.

-

The Nicotinate Moiety: This component is structurally related to nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs).[5] nAChRs are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[6][7] The diverse subtypes of nAChRs present a wide range of potential binding sites and pharmacological effects.[6][7]

Therefore, a comprehensive investigation into the receptor binding affinity of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate should prioritize the evaluation of its interactions with both TRPV1 and various nAChR subtypes.

In-Vitro Determination of Receptor Binding Affinity

Direct measurement of binding affinity is crucial for understanding the interaction between a ligand and its receptor. The following are gold-standard in-vitro techniques that provide quantitative data on binding parameters.

Radioligand Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the affinity of a ligand for a receptor.[8] These assays can be conducted in competitive, saturation, or kinetic formats to determine different binding parameters.[8]

Principle: This technique involves the use of a radiolabeled ligand (a known high-affinity binder to the target receptor) and the test compound. The test compound's ability to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay for TRPV1

This protocol outlines a typical competitive binding assay to determine the affinity of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate for the TRPV1 receptor.

Materials:

-

Cell membranes prepared from a cell line overexpressing human TRPV1.

-

[³H]-Resiniferatoxin (RTX) as the radioligand.

-

Unlabeled 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate (test compound).

-

Capsaicin as a positive control.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-RTX (at a concentration near its Kd), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of a high concentration of unlabeled capsaicin (e.g., 10 µM), 50 µL of [³H]-RTX, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of [³H]-RTX, and 100 µL of membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[9]

-

-

Filtration and Washing:

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| Test Compound | Experimental Value | Calculated Value |

| Capsaicin | Experimental Value | Calculated Value |

Workflow for Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[12][13][14]

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (analyte) in solution binds to a receptor (ligand) immobilized on the chip. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experimental Protocol: SPR Analysis of Binding to nAChRs

This protocol describes the use of SPR to characterize the binding of 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate to a specific nAChR subtype.

Materials:

-

Purified nAChR protein.

-

SPR sensor chip (e.g., CM5).

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

Test compound dissolved in running buffer.

-

SPR instrument.

Step-by-Step Methodology:

-

Receptor Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified nAChR protein over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the test compound over the immobilized receptor surface.

-